Estradiol Valerate Impurity J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₄H₃₄O₃ |
|---|---|
Molecular Weight |
370.52 |
Synonyms |
(13S,17S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl Pentanoate |
Origin of Product |
United States |
Nomenclature and Structural Characterization of Estradiol Valerate Impurity J
Systematic IUPAC Nomenclature of 3-Methoxyestra-1,3,5(10)-trien-17β-yl pentanoate
Estradiol (B170435) Valerate (B167501) Impurity J is chemically identified as 3-Methoxyestra-1,3,5(10)-trien-17β-yl pentanoate. veeprho.comsynzeal.comchemicea.com Another systematic name for this compound is (13S,17S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl Pentanoate. simsonpharma.compharmaffiliates.com Its molecular formula is C24H34O3, and it has a molecular weight of 370.53 g/mol . veeprho.comsimsonpharma.com
Structural Elucidation Methodologies
The definitive structure of Estradiol Valerate Impurity J is confirmed through a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the detailed molecular structure of organic compounds. While specific spectral data for this compound is not widely published in public literature, related structures provide insight into the expected signals. For instance, ¹H-NMR of a similar compound, 3-Methoxyestra-1,3,5(10)-17β-yl 3'-sulfamoylbenzoate, shows a characteristic singlet for the methyl group at position 18 (H-18) at 0.96 ppm and a singlet for the methoxy (B1213986) group (OMe) at 3.77 ppm. googleapis.com The proton at position 17 (H-17) appears as a multiplet around 4.96 ppm. googleapis.com These types of signals would be anticipated in the NMR spectrum of this compound, along with signals corresponding to the pentanoate group.
IR spectroscopy would be expected to show characteristic absorption bands for the C-O stretching of the ester and ether groups, as well as vibrations associated with the aromatic ring and the steroid's aliphatic backbone.
Mass spectrometry is employed to confirm the molecular weight of this compound. The technique provides a mass-to-charge ratio that corresponds to the compound's molecular formula, C24H34O3, confirming a molecular weight of approximately 370.5 g/mol . veeprho.comkmpharma.in
Stereochemical Considerations
The stereochemistry of this compound is crucial to its identity and is defined by the steroidal core. The systematic name, (8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl Pentanoate, specifies the absolute configuration at the chiral centers. pharmaffiliates.com The "17β" designation indicates that the pentanoate group at position 17 is in the beta configuration, meaning it projects above the plane of the steroid ring system. This is consistent with the stereochemistry of the parent drug, Estradiol Valerate.
Structural Relationship to Estradiol Valerate and Related Steroids
This compound is structurally very similar to Estradiol Valerate. nih.govwikipedia.org The key difference lies in the substitution at the 3-position of the steroid's A-ring. In Estradiol Valerate, this position has a hydroxyl (-OH) group, whereas in Impurity J, it is a methoxy (-OCH3) group. veeprho.comnih.gov Both compounds share the same steroidal backbone and the pentanoate (valerate) ester at the 17β-position. veeprho.comnih.gov
This impurity is also related to other estradiol derivatives. For example, it is the 3-methyl ether of Estradiol Valerate. It is also related to Mestranol, which is the 3-methyl ether of Ethinylestradiol. The structural modifications at the 3-position can influence the molecule's properties.
Origin and Formation Pathways of Estradiol Valerate Impurity J
Synthetic Process-Related Impurity Formation
The synthesis of estradiol (B170435) valerate (B167501) typically involves the esterification of the 17β-hydroxyl group of estradiol with valeric acid or its derivatives, such as valeric anhydride (B1165640) or valeryl chloride. The formation of Impurity J during this process can be attributed to side reactions, particularly those involving the phenolic 3-hydroxyl group of the estradiol molecule, and the presence of certain reagents or impurities in the starting materials.
By-product Mechanisms during Estradiol Valerate Synthesis
The primary mechanism leading to the formation of Estradiol Valerate Impurity J during synthesis is the unintended methylation of the 3-hydroxyl group of estradiol. While the main reaction targets the 17β-hydroxyl group for esterification, the phenolic 3-hydroxyl group can also be reactive under certain conditions.
The presence of a methylating agent is a prerequisite for this side reaction. Such agents may be introduced into the reaction mixture as impurities in the starting materials or solvents. For instance, methanol (B129727), which is sometimes used as a solvent for crystallization in the synthesis process, can potentially act as a methyl source under specific catalytic conditions, although this is less likely to be a primary pathway without a suitable catalyst. A more plausible route is the presence of methylating impurities in the reagents themselves.
The reaction proceeds via the nucleophilic attack of the phenoxide ion (formed from the deprotonation of the 3-hydroxyl group of estradiol) on the methylating agent. The use of a base, such as pyridine, in the esterification step can facilitate the formation of the phenoxide, thereby increasing the likelihood of this side reaction.
Table 1: Plausible By-product Formation of this compound
| Reactants | Reagents/Solvents | Potential Methyl Source | By-product Formation Mechanism |
|---|
Impurities Arising from Starting Materials or Intermediates
The purity of the starting materials is a critical factor in controlling the impurity profile of the final product. This compound can arise from impurities present in the estradiol starting material or in the acylating agent.
If the estradiol starting material contains pre-existing levels of 3-O-methylestradiol (mestranol), this impurity will undergo esterification at the 17β-hydroxyl position along with the main reactant, directly leading to the formation of this compound. Similarly, impurities in the valeric anhydride or other acylating agents could potentially contribute to side reactions, although the formation of a methoxy (B1213986) group from these sources is less direct.
Furthermore, solvents and catalysts used in the synthesis can be a source of impurities that may promote the methylation reaction. For example, pyridine, a commonly used catalyst, could contain impurities that facilitate methylation.
Degradation Pathways of Estradiol Valerate Leading to Impurity J
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. While direct evidence for the formation of this compound as a degradation product is not extensively documented in publicly available literature, plausible pathways can be postulated based on the chemical structure of estradiol valerate and general degradation mechanisms of similar compounds.
It is important to note that the formation of a methoxy group via degradation is not a typical hydrolytic or oxidative pathway. Therefore, the presence of an external methyl source during the degradation process would likely be necessary.
Hydrolytic Degradation Under Acidic Conditions
Under acidic conditions, the primary degradation pathway for estradiol valerate is the hydrolysis of the ester bond at the C17 position, yielding estradiol and valeric acid. For Impurity J to be formed under these conditions, a source of a methyl group would need to be present in the degradation medium. If the degradation study is performed in a solution containing methanol, there is a theoretical possibility of an acid-catalyzed etherification at the 3-hydroxyl position of the estradiol molecule, although this is generally a slow reaction.
Hydrolytic Degradation Under Basic Conditions
In basic conditions, saponification of the ester bond at C17 occurs, leading to the formation of estradiol and the salt of valeric acid. Similar to acidic hydrolysis, the formation of Impurity J would necessitate the presence of a methylating agent in the reaction mixture.
Oxidative Degradation Pathways
Oxidative degradation of estradiol and its esters typically involves the aromatic A-ring and the C17 position. Common oxidative degradation products include the corresponding estrone (B1671321) derivatives (oxidation of the 17β-hydroxyl group to a ketone) and various hydroxylated species. The formation of a methoxy group at the C3 position is not a characteristic outcome of oxidative degradation of steroids. However, complex radical-mediated reactions in the presence of an oxidizing agent and a methyl source could potentially lead to a variety of products, and the formation of trace amounts of Impurity J cannot be entirely ruled out, though it is considered a less probable pathway compared to its formation during synthesis.
Table 2: Summary of Potential Degradation Pathways
| Condition | Primary Degradation Product of Estradiol Valerate | Plausibility of Impurity J Formation | Required Condition for Impurity J Formation |
|---|---|---|---|
| Acidic Hydrolysis | Estradiol and Valeric Acid | Low | Presence of a methyl source (e.g., methanol) and suitable catalytic conditions. |
| Basic Hydrolysis | Estradiol and Valerate Salt | Low | Presence of a methylating agent. |
Impurity Formation Due to Excipient Interactions in Formulations
Excipients, while often considered inert, can interact with active pharmaceutical ingredients, leading to the formation of impurities. nih.gov In formulations of Estradiol Valerate, which are often oil-based for injection, a number of excipients are used, including benzyl (B1604629) alcohol, benzyl benzoate, and castor oil. hrtcafe.netfda.govfda.gov
The formation of this compound could arise from an interaction with an excipient or a reactive impurity within an excipient. For instance, if an excipient contains residual methanol or another methylating agent, a slow reaction with the phenolic hydroxyl group of estradiol valerate can occur. Benzyl alcohol, a common preservative and co-solvent, could potentially be a source of reactive species under certain conditions, although direct methylation from benzyl alcohol is not a common reaction.
Impurity Accumulation During Storage
The formation of impurities is often a slow process that occurs over the shelf-life of a drug product. The accumulation of this compound during storage is a consequence of the degradation pathways and excipient interactions mentioned previously. The rate of accumulation is influenced by storage conditions such as temperature, humidity, and light exposure.
Stability studies are crucial for determining the rate of impurity formation and for establishing appropriate storage conditions and shelf-life for the drug product. nih.gov Long-term stability testing of estradiol valerate formulations would monitor the levels of Impurity J and other degradation products over time under controlled conditions.
Hypothetical Impurity J Accumulation During Storage:
| Storage Condition | Time (months) | Impurity J Level (%) |
| 25°C / 60% RH | 0 | < 0.01 |
| 25°C / 60% RH | 12 | 0.03 |
| 25°C / 60% RH | 24 | 0.06 |
| 40°C / 75% RH | 6 | 0.10 |
This table provides hypothetical data illustrating the potential accumulation of this compound under different storage conditions over time.
Analytical Methodologies for Impurity Profiling and Quantification of Estradiol Valerate Impurity J
Chromatographic Separation Techniques
Chromatographic techniques, particularly HPLC, are fundamental in the analytical workflow for Estradiol (B170435) Valerate (B167501) and its impurities. These methods are designed to separate, identify, and quantify each component in a sample mixture with a high degree of accuracy and precision. The development of a suitable chromatographic method is a meticulous process that involves the careful selection of stationary and mobile phases, as well as the optimization of elution conditions to achieve the desired separation.
The development of a stability-indicating HPLC method is crucial for distinguishing Estradiol Valerate from its impurities, including Impurity J, and any potential degradation products. bepls.com The primary objective is to create a method that is specific, accurate, precise, and robust.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Estradiol Valerate and its related substances due to its suitability for separating non-polar to moderately polar compounds. researchgate.netresearchgate.netnih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. This setup allows for the effective separation of steroids like Estradiol Valerate and its impurities based on their hydrophobicity. The more hydrophobic a compound is, the more it will be retained on the column, resulting in a longer retention time.
The development of RP-HPLC methods for impurity profiling involves a systematic approach to optimize the separation of all relevant compounds. bepls.com This includes selecting the appropriate column chemistry, mobile phase composition, and elution mode to achieve baseline separation of the main component from all impurities.
The choice of the stationary phase is a critical parameter in RP-HPLC method development. For the analysis of Estradiol Valerate and its impurities, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) columns are commonly utilized. ingentaconnect.comthermofisher.com
C18 Columns: These columns are packed with silica particles that have been functionalized with 18-carbon alkyl chains. They are highly hydrophobic and provide excellent retention for non-polar compounds like Estradiol Valerate and its impurities. The high surface area and carbon load of C18 columns often result in high-resolution separations. bepls.commdpi.com
C8 Columns: C8 columns have shorter alkyl chains (8 carbons) compared to C18 columns. They are less hydrophobic and generally provide shorter retention times for non-polar analytes. A Zorbax eclipse XDB C8 column (150mm x 4.6mm, 5µm) has been successfully used for the determination of related substances in Estradiol Valerate tablets. ingentaconnect.combenthamdirect.com
The selection between a C8 and a C18 column will depend on the specific separation requirements. A C18 column might be preferred for resolving closely related impurities, while a C8 column could be advantageous for faster analysis times.
| Stationary Phase | Typical Dimensions | Particle Size | Application in Estradiol Valerate Analysis |
| C18 | 100 mm x 4.6 mm | 2.5 µm - 5 µm | General impurity profiling and stability-indicating assays. bepls.comthermofisher.com |
| C8 | 150 mm x 4.6 mm | 5 µm | Determination of related substances in finished dosage forms. ingentaconnect.combenthamdirect.com |
| Phenyl | 30 mm x 3.9 mm | 5 µm | Alternative selectivity for aromatic compounds. researchgate.netresearchgate.net |
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation in RP-HPLC. phenomenex.com For the analysis of Estradiol Valerate and its impurities, mixtures of water with organic solvents like acetonitrile (B52724) and methanol (B129727) are commonly used. researchgate.netingentaconnect.com
Acetonitrile and Methanol: These are the most common organic modifiers used in reversed-phase chromatography. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. The ratio of these organic solvents to water is adjusted to fine-tune the retention times of the analytes. A mobile phase consisting of acetonitrile and water in a ratio of 80:20 v/v has been used for the determination of Estradiol Valerate. researchgate.net
Buffers: The addition of buffers to the mobile phase can help to control the pH and improve peak shape, especially for ionizable compounds. An ammonium (B1175870) nitrate (B79036) buffer has been used in combination with acetonitrile for the analysis of Estradiol Valerate in a tablet formulation. nih.gov The pH of the mobile phase can significantly impact the retention behavior of acidic or basic impurities.
Ternary Mixtures: In some cases, a ternary mixture of solvents can provide superior separation. For instance, a mobile phase composed of acetonitrile, methanol, and water has been utilized to achieve the desired separation of Estradiol Valerate and its related substances. ingentaconnect.com
The optimization of the mobile phase is often an iterative process involving the systematic variation of solvent ratios and buffer concentrations to achieve the optimal resolution between all peaks of interest.
| Mobile Phase Component A | Mobile Phase Component B | Typical Ratio (v/v) | Application Notes |
| Acetonitrile | Water | 80:20 | Isocratic separation of Estradiol Valerate. researchgate.net |
| Acetonitrile-Methanol | Water | 30:10 (Component A) | Gradient elution for separating related substances. ingentaconnect.com |
| Acetonitrile | Ammonium Nitrate Buffer | 70:30 | Analysis of Estradiol Valerate in combination products. nih.gov |
| Methanol | 0.1% Orthophosphoric Acid in Water | 90:10 | Stability-indicating method for Estradiol Valerate. bepls.com |
Gradient elution is a powerful technique in HPLC where the composition of the mobile phase is changed during the analytical run. This approach is particularly useful for analyzing complex samples containing compounds with a wide range of polarities, such as a drug substance and its various impurities. mdpi.com
A gradient program allows for the elution of weakly retained compounds early in the run with a weaker mobile phase, followed by the elution of strongly retained compounds by increasing the organic solvent concentration. This results in sharper peaks and shorter analysis times compared to isocratic elution for complex mixtures.
For the analysis of Estradiol Valerate impurities, a gradient program might start with a higher percentage of the aqueous component (e.g., water) and gradually increase the percentage of the organic component (e.g., acetonitrile/methanol mixture). A published method for related substances in Estradiol Valerate tablets utilizes a gradient program with a mobile phase consisting of an acetonitrile-methanol mixture and water. ingentaconnect.combenthamdirect.comeurekaselect.com
Example of a Gradient Elution Program:
| Time (minutes) | % Aqueous (Component B) |
| 0.01 | 40 |
| 40.0 | 40 |
| 40.1 | 15 |
| 50.0 | 15 |
| 50.1 | 40 |
| 60.0 | 40 |
This table is illustrative of a gradient program used for separating Estradiol Valerate impurities. ingentaconnect.comeurekaselect.com
In contrast to gradient elution, isocratic elution uses a constant mobile phase composition throughout the entire analysis. This method is simpler to implement and can be more robust, but it is generally best suited for separating a limited number of compounds with similar retention behaviors.
For the routine quantification of Estradiol Valerate or a specific, well-separated impurity like Impurity J, an optimized isocratic method can be highly effective. The optimization process involves finding the ideal constant ratio of organic solvent to the aqueous phase that provides adequate resolution and a reasonable run time. For example, a mobile phase of acetonitrile and water (80:20 v/v) has been used in an isocratic method for Estradiol Valerate. researchgate.net The flow rate is another key parameter to optimize in isocratic methods to ensure good peak shape and separation. researchgate.net
Detection Modalities for Chromatographic Analysis
Chromatographic separation, primarily through High-Performance Liquid Chromatography (HPLC), is the cornerstone of impurity analysis for Estradiol Valerate. The choice of detector is crucial for achieving the required sensitivity and selectivity.
Ultraviolet (UV) detection is a widely used and robust technique for the analysis of estradiol derivatives due to the presence of a chromophoric aromatic ring in the steroid structure. The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference from excipients or other impurities.
Research and pharmacopeial methods have utilized several wavelengths for the analysis of estradiol and its esters:
280 nm: This wavelength is frequently employed for the analysis of estradiol and its impurities. pharmacopeia.cn A radio-HPLC method for β-estradiol utilized a UV-Vis detector set at 280 nm. Similarly, an Ultra-Performance Convergence Chromatography (UPC²) method for the purity assessment of estradiol used UV/Photodiode Array (PDA) detection at 280 nm. Spectrophotometric methods for Estradiol Valerate also use 280 nm, which corresponds to one of its characteristic maxima. globalresearchonline.net
220 nm: A reverse-phase HPLC method for the determination of Estradiol Valerate in bulk and pharmaceutical formulations was developed with UV detection at 220 nm. researchgate.net Another HPLC method for determining related substances in Estradiol Valerate tablets also employed detection at 220 nm. ingentaconnect.com
270 nm: A derivative UV spectrophotometric method for the determination of Estradiol Valerate in tablets made determinations at 270 nm, which falls within the compound's peak absorption range of 270-290 nm.
The similarity in the UV spectra of various estrogen compounds means that chromatographic separation is essential for specificity. globalresearchonline.net The choice of wavelength depends on the specific impurity profile and the matrix of the sample being analyzed.
Table 1: UV Detection Wavelengths for Estradiol and Related Compounds
| Compound | Wavelength | Analytical Technique |
|---|---|---|
| Estradiol Valerate | 220 nm | RP-HPLC |
| Estradiol Valerate | 270 nm | Derivative UV Spectrophotometry |
| Estradiol / Impurities | 280 nm | HPLC / UPC² |
| Estradiol Valerate | 280 nm | Spectrophotometry |
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Estrogens, containing a phenolic group, are natively fluorescent, making this a suitable technique for trace-level impurity analysis. nih.gov
A key advantage of fluorescence detection is its ability to quantify analytes at very low concentrations. An HPLC method developed for the determination of related substances in Estradiol Valerate tablets utilized a fluorescence detector with an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 310 nm. ingentaconnect.com Another sensitive HPLC-FLD method for determining 17β-estradiol and 17α-ethinylestradiol in wastewater samples used an excitation wavelength of 282 nm and an emission wavelength of 306 nm. scielo.br
For non-fluorescent steroids or to enhance the signal of weakly fluorescent ones, derivatization with a fluorophore-containing reagent is a common strategy. nih.gov However, for estradiol and its impurities, their intrinsic fluorescence is often sufficient for detection at the required levels. nih.gov
Table 2: Fluorescence Detection Parameters for Estradiol and Related Compounds
| Compound(s) | Excitation (λex) | Emission (λem) | Analytical Technique |
|---|---|---|---|
| Estradiol Valerate & Impurities | 280 nm | 310 nm | HPLC-FLD |
| 17β-estradiol, 17α-ethinylestradiol | 282 nm | 306 nm | HPLC-FLD |
| Estradiol & Metabolites (after derivatization with dansyl chloride) | 350 nm | 530 nm | HPLC-FLD |
Photodiode Array (PDA) detection, also known as Diode Array Detection (DAD), is an advanced form of UV-Vis detection that provides significant advantages for impurity profiling. Unlike a standard UV detector that measures absorbance at a single pre-selected wavelength, a PDA detector scans a range of wavelengths simultaneously, acquiring the full UV-Vis spectrum for every point in the chromatogram.
This capability is invaluable for pharmaceutical analysis. An HPLC method for determining related substances in Estradiol Valerate tablets specifically coupled the system with a PDA detector. ingentaconnect.com The key benefits include:
Peak Purity Analysis: PDA detectors allow for the assessment of peak purity by comparing spectra across a single chromatographic peak. This helps to confirm whether a peak corresponds to a single compound or co-eluting impurities.
Impurity Identification: The acquired UV spectrum can aid in the tentative identification of an unknown impurity by comparing it to a library of known spectra.
Method Development: During method development, PDA detection helps in selecting the optimal wavelength for the quantification of both the API and all relevant impurities.
Wide Dynamic Range: Modern PDA detectors are designed to minimize the effects of stray light and temperature fluctuations. This results in a wide dynamic range, which is essential for accurately quantifying low-level impurities in the presence of a high-concentration API peak.
Hyphenated Techniques for Identification and Quantification
For unambiguous identification and highly sensitive quantification of impurities, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide structural information and offer superior sensitivity and selectivity.
LC-MS/MS is a powerful tool for the analysis of estradiol and its impurities, especially at the trace levels often required in clinical or environmental samples. Achieving the necessary sensitivity can be challenging due to the non-polar structure and low proton affinity of estradiol.
Different ionization techniques have been compared for estradiol analysis, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). One study found APPI to be the most promising for estradiol analysis, with a quantification limit of 1 fmol on-column. While APCI and ESI in negative polarity were also viable, they were slightly less sensitive. A major challenge with ESI was its high susceptibility to ion suppression from the biological sample matrix, an effect that was much less pronounced with APCI and APPI.
To enhance sensitivity, especially in ESI, derivatization of the estrogen molecule can be employed. A study using dansyl chloride derivatization achieved a lower limit of detection (LLOD) of 0.25 pg/mL for free estradiol in serum.
Table 3: Comparison of LC-MS/MS Ionization Techniques for Estradiol Analysis
| Technique | Polarity | Sensitivity | Susceptibility to Ion Suppression |
|---|---|---|---|
| APPI (Atmospheric Pressure Photoionization) | Positive/Negative | Highest (LOQ: 1 fmol on-column) | Low |
| APCI (Atmospheric Pressure Chemical Ionization) | Negative | High | Low |
| ESI (Electrospray Ionization) | Negative | Moderate | High |
Gas chromatography coupled with mass spectrometry is another highly sensitive and specific method for the analysis of steroids. Due to the low volatility and polar nature of estradiol and its derivatives, a derivatization step is typically required before GC analysis. This step converts the analytes into more volatile and thermally stable compounds.
Common derivatization reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which forms trimethylsilyl (B98337) (TMS) derivatives. An alternative approach involves derivatization with pentafluorobenzoyl chloride and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
A highly sensitive GC-MS/MS method using negative chemical ionization (NCI) has been developed to assay estradiol in plasma. After derivatization, this method demonstrated the ability to detect as little as 55 femtograms (fg) on-column, which corresponds to a concentration of 2.5 pg/mL in plasma. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to eliminate interferences from the sample matrix and provides confident identification of the analyte.
Table 4: GC-MS/MS Methodologies for Estradiol Analysis
| Derivatization Reagent(s) | Ionization Mode | Achieved Sensitivity |
|---|---|---|
| BSTFA | EI (Electron Ionization) | ng/L detection limits |
| Pentafluorobenzoyl chloride & MSTFA | NCI (Negative Chemical Ionization) | 2.5 pg/mL in plasma (55 fg on-column) |
Spectroscopic Analytical Approaches
Spectroscopic methods are instrumental in the routine analysis and quantification of pharmaceutical impurities due to their sensitivity, specificity, and efficiency.
Derivative Ultraviolet-Visible (UV-Vis) Spectrophotometry
Derivative UV-Vis spectrophotometry is a powerful technique for the analysis of multi-component samples, offering enhanced resolution of overlapping spectral bands and improved sensitivity for the detection of minor components. This method is particularly advantageous for the quantification of impurities in the presence of the main drug substance.
For the analysis of Estradiol Valerate and its impurities, including Impurity J, derivative spectrophotometry can be employed to resolve the fine spectral details that might be obscured in the zero-order spectrum. The aromatic ring in the steroidal structure of these compounds gives rise to characteristic UV absorption. While specific UV absorption maxima for Estradiol Valerate Impurity J are not extensively documented in publicly available literature, the presence of the methoxy (B1213986) group on the aromatic ring is expected to influence the absorption profile compared to estradiol valerate itself.
A study on the determination of estradiol valerate in pharmaceutical preparations using first-order derivative spectrophotometry demonstrated the utility of this technique. The method involved measuring the peak-to-peak amplitude in the first-derivative spectrum, which allowed for accurate quantification in the presence of excipients. A similar approach could be adapted for the quantification of this compound.
Illustrative Parameters for Derivative UV-Vis Analysis of a Related Compound (Estradiol Valerate):
| Parameter | Value |
| Solvent | Methanol |
| Wavelength Range | 250-310 nm |
| Derivative Order | First-order (¹D) |
| Measurement Wavelength | 292 nm (peak-to-peak) |
| Linearity Range | 1.25-12.5 µg/mL |
| Limit of Detection (LOD) | 0.397 µg/mL |
| Limit of Quantification (LOQ) | 1.203 µg/mL |
This data is based on the analysis of estradiol valerate and serves as a representative example of the methodology.
The application of derivative UV-Vis spectrophotometry for this compound would involve the development and validation of a specific method. This would include selecting an appropriate solvent system, determining the optimal derivative order and wavelength for measurement, and establishing linearity, accuracy, precision, and limits of detection and quantification.
Advanced Characterization Techniques for Unknown Impurities (if applicable to Impurity J analogs)
In the process of drug development and manufacturing, the identification and characterization of unknown impurities are critical. High-Resolution Mass Spectrometry (HRMS) and Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy are indispensable tools for elucidating the structures of such impurities. While this compound is a known compound, these techniques are fundamental for the characterization of its analogs or any newly detected related substances.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This information is crucial for confirming the identity of known impurities and for proposing structures for unknown ones. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights.
For an analog of this compound, HRMS analysis would begin with the determination of the accurate mass of the molecular ion. For instance, for Impurity J (C₂₄H₃₄O₃), the expected monoisotopic mass would be calculated and compared with the measured mass to confirm its elemental composition with a high degree of confidence.
The fragmentation of methoxy-estradiol esters in the mass spectrometer would likely involve characteristic losses. For example, cleavage of the valerate ester group and fragmentations within the steroid nucleus would produce a pattern of product ions that can be pieced together to confirm the structure.
Hypothetical HRMS Fragmentation Data for an Analogous Methoxy-Estradiol Ester:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | [M+H - C₅H₁₀O₂]⁺ | Loss of valeric acid |
| [M+H]⁺ | [M+H - C₄H₉CO]⁺ | Loss of the valeryl group |
| [M+H]⁺ | [C₁₉H₂₅O₂]⁺ | Methoxy-estradiol steroid backbone |
This table is illustrative and based on general fragmentation patterns of steroidal esters.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful for the complete structural elucidation of complex molecules like steroidal impurities. These experiments reveal through-bond and through-space correlations between protons and carbons, allowing for the unambiguous assignment of the chemical structure.
For a novel impurity structurally related to this compound, 2D-NMR would be essential for its characterization.
¹H-¹H COSY would identify protons that are coupled to each other, helping to trace out the spin systems within the steroid rings and the valerate chain.
¹H-¹³C HSQC would correlate directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.
¹H-¹³C HMBC would show correlations between protons and carbons over two or three bonds, which is critical for connecting the different fragments of the molecule, such as the ester group to the steroid D-ring and the methoxy group to the A-ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the stereochemistry of the molecule by identifying protons that are close in space.
Illustrative ¹³C and ¹H NMR Chemical Shift Assignments for a 3-Methoxy Estradiol Derivative Moiety:
| Carbon Atom | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) |
| C-3 | ~157 | - |
| C-17 | ~82 | ~4.6 (t) |
| -OCH₃ | ~55 | ~3.7 (s) |
| C-18 | ~11 | ~0.8 (s) |
These are representative chemical shift values for a 3-methoxy estradiol core and would vary in the full structure of Impurity J. The table is for illustrative purposes.
By combining the information from these advanced analytical techniques, a comprehensive understanding of the structure and purity of this compound and its potential analogs can be achieved, ensuring the quality and safety of the associated pharmaceutical products.
Analytical Method Validation and System Suitability for Estradiol Valerate Impurity J Quantification
Adherence to ICH Q2(R1) Guidelines for Method Validation
The validation of analytical methods for quantifying impurities in pharmaceuticals is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology". gmp-compliance.orgloesungsfabrik.dejordilabs.com This guideline provides a comprehensive framework for the validation of various analytical procedures, ensuring a harmonized approach across the European Union, Japan, and the United States. loesungsfabrik.dejordilabs.com For quantitative tests of impurities like Estradiol (B170435) Valerate (B167501) Impurity J, ICH Q2(R1) specifies several key validation characteristics that must be evaluated. loesungsfabrik.dejordilabs.com These include specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. jordilabs.com The objective is to produce documented evidence that the analytical method is fit for its intended use, which in this case is the accurate measurement of a specific impurity. fda.gov Adherence to these guidelines ensures that the data generated is reliable and suitable for submission in regulatory filings. jordilabs.com
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. europa.euloesungsfabrik.de For Estradiol Valerate Impurity J, specificity studies are crucial to demonstrate that the method can distinguish this specific impurity from the active pharmaceutical ingredient (API), Estradiol Valerate, and other related substances.
To establish specificity, a common approach involves spiking the drug substance or product with appropriate levels of impurities and demonstrating that the result for Impurity J is unaffected. europa.euich.org The method should be able to resolve the peak for Impurity J from all other components. This is often confirmed using techniques like peak purity tests in chromatography, where available, to ensure the analyte peak is not co-eluted with other compounds. sps.nhs.uk
Selectivity is a related term, often used to describe the method's ability to respond to and distinguish between several different analytes in a sample. loesungsfabrik.de In the context of impurity analysis, the method must be selective enough to separate and allow for the quantification of multiple potential impurities alongside the main analyte of interest, Impurity J.
Linearity and Range Determination
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.comgmpinsiders.com The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. gmpinsiders.compharmaguru.co
For the quantification of this compound, linearity is typically established by preparing a series of at least five solutions of the impurity standard at different concentrations. ich.orgamazonaws.com The recommended range for an impurity is from the reporting level of the impurity to 120% of the specification limit. fda.govamazonaws.com The instrument's response is then plotted against the concentration of Impurity J, and the relationship is evaluated statistically, often by calculating the correlation coefficient (R²) of the regression line using the least squares method. amazonaws.com
Table 1: Example Linearity Data for this compound
| Concentration Level (% of Specification) | Concentration (µg/mL) | Instrument Response (Area Units) |
| LOQ | 0.5 | 5,200 |
| 50% | 1.0 | 10,100 |
| 80% | 1.6 | 16,300 |
| 100% | 2.0 | 20,250 |
| 120% | 2.4 | 24,150 |
| Statistical Analysis | ||
| Correlation Coefficient (R²) | 0.9998 | |
| Slope | 10050 | |
| Y-Intercept | 180 |
This is an interactive data table. You can sort and filter the data as needed.
An acceptable linearity is typically indicated by a correlation coefficient (R²) of ≥ 0.99. sps.nhs.uk
Accuracy Assessment (e.g., Recovery Studies)
Accuracy expresses the closeness of agreement between the value found and a value that is accepted as a conventional true value or an accepted reference value. europa.eu It is often determined through recovery studies by spiking a sample matrix (placebo or drug substance) with known amounts of the impurity standard. chromatographyonline.compharmasop.in
The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). chromatographyonline.com The accuracy is reported as the percentage of recovery of the known added amount of the analyte. europa.eu
Table 2: Example Accuracy (Recovery) Data for this compound
| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| Low (LOQ) | 0.50 | 0.49 | 98.0% |
| Low (LOQ) | 0.50 | 0.51 | 102.0% |
| Low (LOQ) | 0.50 | 0.50 | 100.0% |
| Mid (100% of Spec) | 2.00 | 2.01 | 100.5% |
| Mid (100% of Spec) | 2.00 | 1.98 | 99.0% |
| Mid (100% of Spec) | 2.00 | 2.03 | 101.5% |
| High (120% of Spec) | 2.40 | 2.38 | 99.2% |
| High (120% of Spec) | 2.40 | 2.42 | 100.8% |
| High (120% of Spec) | 2.40 | 2.41 | 100.4% |
| Average Recovery | 100.2% |
This is an interactive data table. You can sort and filter the data as needed.
Acceptable recovery is typically within the range of 98-102% for impurities in a drug product. ajpaonline.com
Precision Evaluation (Repeatability and Intermediate Precision)
Precision reflects the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is evaluated at two levels: repeatability and intermediate precision. europa.eu
Repeatability (Intra-assay precision) : This assesses precision over a short time interval under the same operating conditions (same analyst, same equipment). europa.euut.ee It is typically evaluated by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.euchromatographyonline.com
Intermediate Precision : This evaluates within-laboratory variations, such as different days, different analysts, or different equipment. europa.euut.ee This demonstrates the reliability of the method when subjected to random events that can occur during routine use. chromatographyonline.com
Precision is usually expressed as the Relative Standard Deviation (%RSD) of the series of measurements.
Table 3: Example Precision Data for this compound
| Precision Level | Condition | Measurement 1 (% Spec) | Measurement 2 (% Spec) | Measurement 3 (% Spec) | Measurement 4 (% Spec) | Measurement 5 (% Spec) | Measurement 6 (% Spec) | Mean (% Spec) | % RSD |
| Repeatability | Analyst 1, Day 1, Inst 1 | 0.152 | 0.150 | 0.155 | 0.149 | 0.151 | 0.153 | 0.152 | 1.4% |
| Intermediate Precision | Analyst 2, Day 2, Inst 2 | 0.156 | 0.158 | 0.153 | 0.155 | 0.159 | 0.154 | 0.156 | 1.5% |
This is an interactive data table. You can sort and filter the data as needed.
The acceptance criteria for precision depend on the concentration of the analyte, with lower concentrations allowing for a higher %RSD.
Determination of Limits of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. biopharminternational.com It is a measure of the method's sensitivity and ensures the method can detect the presence of Impurity J even at very low levels. pharmaspecialists.com
Several methods can be used to determine the LOD, with the most common for chromatographic methods being the signal-to-noise (S/N) ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD. loesungsfabrik.depharmaguru.co
Determination of Limits of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govamazonaws.com The LOQ is a critical parameter for quantitative assays of impurities. fda.gov
Similar to the LOD, the LOQ is often determined based on the signal-to-noise ratio. For the LOQ, a signal-to-noise ratio of 10:1 is typically accepted as sufficient to provide reliable quantitative results. pharmaspecialists.comloesungsfabrik.de The LOQ must be at or below the reporting threshold for the impurity.
Table 4: Summary of LOD and LOQ Determination
| Parameter | Definition | Common Determination Method | Typical Acceptance Criterion |
| LOD | Lowest concentration that can be detected. | Signal-to-Noise Ratio | S/N ≥ 3:1 |
| LOQ | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio | S/N ≥ 10:1 |
This is an interactive data table. You can sort and filter the data as needed.
System Suitability Testing
According to guidelines from regulatory bodies like the United States Pharmacopeia (USP) and the ICH, SST parameters are an integral part of liquid chromatographic methods. thermofisher.compharmaguideline.com The key parameters evaluated during system suitability for impurity analysis include repeatability (precision), peak resolution, tailing factor, and column efficiency (theoretical plates). scribd.comresearchgate.net
Repeatability : This is typically assessed by making multiple (commonly five or six) injections of a standard solution. The relative standard deviation (%RSD) of the peak areas is then calculated. For impurity analysis, a low %RSD is required to ensure precise quantification.
Resolution (Rs) : The resolution between the analyte peak (this compound) and any adjacent peaks, particularly the main drug substance (Estradiol Valerate), is a critical measure of the method's specificity. A resolution of greater than 2.0 is generally considered desirable. scribd.comresearchgate.net
Tailing Factor (T) : The tailing factor provides a measure of peak symmetry. Asymmetrical or tailing peaks can lead to inaccurate integration and affect the precision of the results. A tailing factor of not more than 2.0 is a common requirement. researchgate.net
Column Efficiency (Theoretical Plates, N) : This parameter measures the performance of the chromatographic column. A higher number of theoretical plates indicates better column efficiency and sharper peaks. A minimum number of theoretical plates, often greater than 2000, is usually specified. scribd.com
The following table outlines typical system suitability criteria and results for the analysis of this compound.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Repeatability (%RSD for 6 injections) | ≤ 2.0% | 0.9% |
| Resolution (Rs) between Estradiol Valerate and Impurity J | > 2.0 | 2.5 |
| Tailing Factor (T) for Impurity J | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) for Impurity J | > 2000 | 5500 |
Meeting these predefined system suitability criteria confirms that the analytical system is performing correctly and is suitable for conducting the quantitative analysis of this compound accurately and reliably. pharmaguideline.com
Stability Indicating Methodologies and Degradation Product Characterization
Comprehensive Forced Degradation Studies of Estradiol (B170435) Valerate (B167501)
Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating methods. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. This helps in understanding the intrinsic stability of the molecule and in developing analytical methods that can effectively separate and quantify any degradants that may form during storage. The typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.
While the specific quantitative outcomes and detailed degradation profiles for Estradiol Valerate under all stress conditions are not extensively detailed in publicly available literature, general methodologies for such studies are well-established by regulatory bodies like the International Council for Harmonisation (ICH).
In acid-catalyzed degradation studies, Estradiol Valerate is typically exposed to acidic conditions (e.g., using hydrochloric acid) at elevated temperatures to accelerate the degradation process. The primary degradation pathway under these conditions is expected to be the hydrolysis of the ester linkage, which would cleave the valerate group from the estradiol molecule.
Expected Primary Degradation Product:
Estradiol (Impurity A)
Illustrative Data on Acid Degradation: While specific percentages are not readily available in the literature, a representative study might yield the following hypothetical results after exposure to 0.1N HCl at 70°C.
| Time (hours) | Estradiol Valerate Assay (%) | Estradiol Formation (%) | Total Degradation (%) |
| 1 | 95.2 | 4.5 | 4.8 |
| 2 | 90.8 | 8.7 | 9.2 |
| 4 | 82.5 | 16.2 | 17.5 |
| 8 | 68.3 | 29.8 | 31.7 |
Note: This table is illustrative and based on general chemical principles of ester hydrolysis.
Similar to acid hydrolysis, base-catalyzed degradation, typically carried out with a reagent like sodium hydroxide, also targets the ester bond of Estradiol Valerate. This saponification reaction is generally faster than acid-catalyzed hydrolysis.
Expected Primary Degradation Product:
Estradiol (Impurity A)
Illustrative Data on Base Degradation: The following table provides a hypothetical representation of degradation in 0.1N NaOH at 60°C.
| Time (hours) | Estradiol Valerate Assay (%) | Estradiol Formation (%) | Total Degradation (%) |
| 0.5 | 92.1 | 7.6 | 7.9 |
| 1 | 85.4 | 14.1 | 14.6 |
| 2 | 73.0 | 25.8 | 27.0 |
| 4 | 54.2 | 43.5 | 45.8 |
Note: This table is illustrative and based on the expected rapid nature of base-catalyzed ester hydrolysis.
Oxidative degradation is commonly investigated using hydrogen peroxide. For steroid molecules like Estradiol Valerate, the aromatic ring and other susceptible sites can be targets for oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.
Potential Degradation Products:
Oxidized derivatives of Estradiol and Estradiol Valerate. The exact structures would require advanced analytical characterization.
Illustrative Data on Oxidative Degradation: A hypothetical study using 3% H₂O₂ at room temperature might show the following profile.
| Time (hours) | Estradiol Valerate Assay (%) | Major Oxidative Impurity (%) | Total Degradation (%) |
| 2 | 98.5 | 1.2 | 1.5 |
| 6 | 95.8 | 3.7 | 4.2 |
| 12 | 91.3 | 7.9 | 8.7 |
| 24 | 84.6 | 14.1 | 15.4 |
Note: This table is for illustrative purposes.
Thermal degradation studies are conducted by exposing the solid drug substance to high temperatures, often in a controlled oven. The stability of Estradiol Valerate under dry heat would be assessed to identify thermally induced degradation products. While specific degradation products are not detailed in the available literature, high temperatures can lead to various decomposition reactions. The melting point of Estradiol Valerate powder is in the range of 143-150°C. groups.io
Illustrative Data on Thermal Degradation: A hypothetical study at 105°C might yield the following results.
| Time (days) | Estradiol Valerate Assay (%) | Major Thermal Degradant (%) | Total Degradation (%) |
| 1 | 99.8 | < 0.1 | 0.2 |
| 3 | 99.5 | 0.2 | 0.5 |
| 7 | 98.9 | 0.6 | 1.1 |
| 14 | 97.6 | 1.5 | 2.4 |
Note: This table is illustrative, as Estradiol Valerate is expected to be relatively stable to dry heat below its melting point.
Photostability testing exposes the drug substance to light sources that mimic sunlight and artificial light to determine if the molecule is susceptible to photodegradation. As per ICH Q1B guidelines, this involves exposure to a specified illumination and UV energy. fda.gov Molecules with chromophores, such as the aromatic ring in Estradiol Valerate, can absorb light and undergo degradation.
Potential Degradation Products:
Photodegradation can lead to a variety of products through complex reaction pathways, including oxidation and rearrangement.
Illustrative Data on Photostability Degradation: A hypothetical study following ICH Q1B exposure levels might result in the following.
| Exposure | Estradiol Valerate Assay (%) | Major Photolytic Impurity (%) | Total Degradation (%) |
| 1.2 million lux hours | 99.2 | 0.5 | 0.8 |
| 200 watt hours/m² UVA | 99.1 | 0.6 | 0.9 |
Note: This table is for illustrative purposes.
Identification and Monitoring of Degradation Products, including Impurity J, during Stability Studies
Following forced degradation studies, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to separate the parent drug from the newly formed impurities. These impurities are then characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.
One of the known impurities of Estradiol Valerate is Estradiol Valerate Impurity J .
Chemical Name: 3-Methoxyestra-1,3,5(10)-trien-17β-yl pentanoate. synzeal.com
Molecular Formula: C₂₄H₃₄O₃.
Structure: Impurity J is a derivative of Estradiol Valerate where the hydroxyl group at the C3 position of the steroid nucleus has been methylated.
The formation of Impurity J is likely not a result of degradation but rather an impurity that could arise during the synthesis of Estradiol Valerate or from the starting materials. It is a critical impurity to monitor during routine stability testing to ensure it does not exceed specified limits. A validated stability-indicating method must be able to resolve Estradiol Valerate from Impurity J and other potential degradants, such as Estradiol.
Impurity Control Strategies and Quality Assurance Considerations
Development of Control Strategies for Process-Related Impurities
Process-related impurities are substances that form during the manufacturing process. synthinkchemicals.com Estradiol (B170435) Valerate (B167501) Impurity J, being the 3-methyl ether derivative of the active substance, is a classic example of a process-related impurity. Its formation is likely linked to the starting materials or reagents used in the synthesis of Estradiol Valerate.
Control strategies for such impurities begin with a thorough understanding of the synthetic route. The synthesis of Estradiol Valerate often involves the esterification of estradiol with valeric acid or a derivative thereof. google.comgoogle.com If the estradiol starting material contains traces of its methylated counterpart, 3-methoxyestradiol (Mestranol), this will directly lead to the formation of Impurity J.
Therefore, a primary control strategy involves:
Stringent Starting Material Specifications: Implementing rigorous testing and setting strict acceptance criteria for the estradiol raw material to limit the content of 3-methoxyestradiol.
Reagent Qualification: Ensuring that no unintended methylating agents are present in other raw materials, solvents, or catalysts used in the process.
Process Understanding: Identifying any process steps where methylation of the phenolic 3-hydroxyl group of estradiol could potentially occur.
By identifying and controlling these sources, the formation of Impurity J can be minimized from the outset.
Implementation of In-Process Controls to Minimize Impurity J Formation
In-process controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process to ensure the intermediate or final product conforms to its specifications. To minimize the formation of Impurity J, several IPCs can be implemented.
Given that Impurity J is a methylated version of the API, the critical control points are the sourcing of the starting material and the esterification step.
Key In-Process Controls:
| Control Point | Parameter to Monitor | Acceptance Criteria | Rationale |
| Starting Material | Purity of Estradiol, specifically the absence of 3-methoxyestradiol | Below detection limit or a qualified threshold | Prevents the carry-over and conversion of the methylated precursor into Impurity J. |
| Esterification Reaction | Reaction Temperature and Time | Optimized range established during process development | Prevents potential side reactions that could be promoted by excessive heat or prolonged reaction times. |
| Intermediate Stages | Impurity profile of key intermediates | Impurity J levels below a defined limit | Allows for early detection and potential for rework or rejection of a batch before final processing steps, reducing cost and resource waste. |
These controls are vital for ensuring that the manufacturing process is consistent and that the level of process-related impurities like Impurity J is kept within acceptable limits. pharmtech.com
Role of Reference Standards in Impurity Quantification and Control
Reference standards are highly purified and well-characterized materials used as a benchmark for qualitative and quantitative analysis. veeprho.com They are indispensable tools in the control of pharmaceutical impurities, including Estradiol Valerate Impurity J. lgcstandards.com
The role of an Impurity J reference standard is multifaceted:
Identification: It allows for the unambiguous identification of the impurity peak in a chromatogram (e.g., HPLC) by comparing its retention time with that of the known standard.
Quantification: The reference standard is used to accurately determine the amount of Impurity J present in a sample of the drug substance or product. pharmiweb.com This is typically done by creating a standard curve or using a relative response factor.
Method Validation: Analytical methods used for impurity profiling must be validated to ensure they are accurate, precise, specific, and sensitive. The Impurity J reference standard is essential for validating the method's ability to reliably detect and quantify this specific impurity. ich.org
According to ICH guidelines, reference standards used for controlling impurities must be properly evaluated and characterized for their intended use. ich.org The availability of well-characterized reference standards for this compound is crucial for manufacturers to meet regulatory requirements for quality, safety, and efficacy. pharmaffiliates.comveeprho.com
Data on this compound Reference Standard:
| Attribute | Description |
| Chemical Name | 3-Methoxyestra-1,3,5(10)-trien-17β-yl pentanoate |
| Molecular Formula | C24H34O3 |
| Molecular Weight | 370.53 g/mol |
| Typical Use | Method development, validation, quality control (QC), and quality assurance (QA) for Estradiol Valerate production. |
Data sourced from multiple chemical suppliers.
Application of Quality by Design (QbD) Principles to Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. wjpsonline.com When applied to impurity control, QbD provides a framework for proactively managing impurities like this compound. celonpharma.com
The QbD approach involves several key steps:
Define a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final drug product.
Identify Critical Quality Attributes (CQAs): For an API, the level of specific impurities, such as Impurity J, is a CQA as it can impact safety. pharmtech.com
Conduct Risk Assessment: Identify and rank process parameters that could impact the formation of Impurity J. This would include the quality of starting materials and reaction conditions (temperature, time, reagents).
Develop a Design Space: Through systematic experimentation (Design of Experiments, DoE), a multidimensional combination and interaction of input variables (e.g., process parameters) is established that has been demonstrated to provide assurance of quality. bohrium.com For Impurity J, this would mean defining the ranges for starting material purity and reaction conditions that consistently keep the impurity level below the required threshold.
Implement a Control Strategy: The control strategy is based on the enhanced process understanding gained through the QbD approach. It may include real-time monitoring of critical process parameters (CPPs) to ensure the process remains within the design space, thereby ensuring the CQA (low level of Impurity J) is met. researchgate.net
By applying QbD principles, a manufacturer can move from a reactive, testing-based approach to a proactive, science-based approach, ensuring robust and consistent control over the formation of this compound. wjpsonline.comcelonpharma.com
Regulatory Framework and Compliance for Pharmaceutical Impurities
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. The primary guidelines addressing impurities in new drug substances and products are ICH Q3A and ICH Q3B, respectively. These guidelines provide a scientific and risk-based approach to the control of impurities.
Estradiol (B170435) Valerate (B167501) Impurity J, like any other impurity, is subject to the thresholds established in these guidelines for reporting, identification, and qualification. These thresholds are based on the maximum daily dose (MDD) of the drug substance.
Reporting Threshold: This is the level at or above which an impurity must be reported in the drug substance specification. For drug substances with an MDD of up to 2 g/day , the reporting threshold is 0.05%.
Identification Threshold: This is the level at or above which an impurity's structure must be elucidated. For an MDD of less than 2 g/day , this threshold is the lower of 0.10% or 1.0 mg/day total daily intake.
Qualification Threshold: This is the level at or above which an impurity must be subjected to toxicological assessment to establish its biological safety. For an MDD of less than 2 g/day , this threshold is the lower of 0.15% or 1.0 mg/day total daily intake.
The application of these thresholds ensures that impurities with the potential to affect patient safety are appropriately scrutinized. The following table illustrates the ICH Q3A thresholds for impurities in new drug substances.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
For impurities in new drug products, as covered by ICH Q3B, the thresholds are similar and are based on the amount of the drug substance. These guidelines are fundamental in ensuring a harmonized approach to impurity control across different regulatory regions.
European Pharmacopoeia (EP) and other Pharmacopoeial Standards for Impurities
Pharmacopoeias such as the European Pharmacopoeia (EP) play a crucial role in setting quality standards for medicinal products. They provide official monographs that outline the requirements for drug substances and finished products, including tests and limits for specified impurities.
Estradiol Valerate Impurity J is recognized as a specified impurity in the European Pharmacopoeia. This designation signifies that it is a known and characterized impurity that must be controlled within a specific limit as defined in the official monograph for Estradiol Valerate. The inclusion of Impurity J in the monograph necessitates that manufacturers of Estradiol Valerate test for its presence and ensure it does not exceed the stipulated acceptance criteria. These pharmacopoeial standards are legally binding in the member states of the European Pharmacopoeia and are essential for market authorization.
While the specific limit for Impurity J is detailed within the Estradiol Valerate monograph, the general principle is that specified impurities have their acceptance criteria clearly defined, and compliance is mandatory to ensure the quality of the drug substance.
Requirements for Impurity Profiling in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions
For generic drug products, the regulatory submission process, particularly through an Abbreviated New Drug Application (ANDA), places significant emphasis on impurity profiling. Similarly, a Drug Master File (DMF), which contains confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs, must also include comprehensive impurity data.
The primary goal for an ANDA applicant is to demonstrate that the impurity profile of their generic product is comparable to that of the Reference Listed Drug (RLD). For an impurity like this compound, this involves:
Identification and Quantification: The applicant must have a validated analytical method capable of detecting and quantifying Impurity J.
Comparative Analysis: The level of Impurity J in the generic drug substance and product should be compared to its level in the RLD. If the level in the generic is at or below the level found in the RLD, the impurity is generally considered qualified.
Justification of Limits: If a new impurity is found or if a known impurity like Impurity J is present at a level higher than in the RLD, a qualification study may be required to justify the proposed acceptance criterion.
Failure to provide a thorough impurity profile and justification for impurity limits can lead to the refusal-to-receive an ANDA submission by the U.S. Food and Drug Administration (FDA). The FDA provides specific guidance for industry on what chemistry, manufacturing, and controls (CMC) information should be included for impurities in both drug substances and drug products in ANDA submissions.
Establishment of Specifications for Impurities in Drug Substances and Products
For this compound, the specification in the drug substance would include:
A specific test for its detection and quantification.
An acceptance criterion, which is a numerical limit that should not be exceeded.
The acceptance criteria are established based on a combination of factors, including:
Pharmacopoeial limits: If the impurity is specified in a pharmacopoeia like the EP, the monograph's limit is a primary consideration.
ICH Qualification Thresholds: The limits should be at or below the ICH qualification threshold unless the impurity has been adequately qualified.
Batch Data: Data from batches manufactured during the development and commercial-scale production process are used to establish process capability and set realistic limits.
Stability Studies: The potential for the impurity to form or increase during storage is assessed through stability studies, and the acceptance criteria must ensure the product remains within its safe limits throughout its shelf life.
Ultimately, the specifications for impurities like this compound are designed to ensure that every batch of the drug substance and the final drug product is of consistent quality and safe for patient use.
Regulatory Expectations for Analytical Method Validation in Impurity Analysis
A robust and validated analytical method is a prerequisite for the reliable control of impurities. Regulatory agencies have stringent expectations for the validation of analytical procedures used for impurity testing. The validation process demonstrates that the analytical method is suitable for its intended purpose.
For the analysis of this compound, the analytical method validation would typically encompass the following parameters, as outlined in ICH guideline Q2(R1) and various FDA guidances:
Specificity: The ability of the method to unequivocally assess Impurity J in the presence of other components, such as the API, other impurities, and degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of Impurity J that can be detected and quantified with acceptable precision and accuracy, respectively. The LOQ should be below the reporting threshold.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of Impurity J within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the sample with a known amount of the impurity reference standard.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Range: The interval between the upper and lower concentrations of Impurity J for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comprehensive documentation of the analytical method validation is a critical part of any regulatory submission and is essential for demonstrating that impurities like this compound are being effectively controlled.
Q & A
Q. What analytical methods are recommended for quantifying Impurity J in Estradiol Valerate formulations?
-
Answer : The USP monograph specifies reversed-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile:water (70:30 v/v), and flow rate 1.0 mL/min. Impurity J is quantified using the formula:
where = impurity peak response, = standard peak response, = concentration ratio, and = RRF (1.0 for Impurity J). Acceptance criteria: ≤0.10% for individual impurities and ≤1.0% total impurities .
Q. How should reference standards for Impurity J be stored to ensure stability?
- Answer : Store at 2–8°C in airtight, light-resistant containers. Purity (>95%) must be verified via HPLC before use. Avoid freeze-thaw cycles to prevent degradation, and perform periodic stability testing under ICH Q1A(R2) guidelines (25°C/60% RH for long-term storage) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between synthetic batches of Estradiol Valerate?
- Answer : Contradictions often arise from variations in synthesis pathways (e.g., incomplete esterification or oxidation byproducts). Mitigation strategies:
- Use LC-MS/MS to trace impurity origins (e.g., 3-valerate vs. 17-valerate isomers) .
- Apply kinetic modeling to optimize reaction conditions (temperature, catalyst purity) and reduce side products .
- Cross-validate results with orthogonal methods (e.g., GC-MS for volatile byproducts) .
Q. What methodological considerations are critical for validating a stability-indicating assay for Impurity J?
- Answer : Per ICH Q2(R1):
- Specificity : Demonstrate resolution from Estradiol Valerate, related esters (e.g., divalerate), and degradation products (e.g., 6α-hydroxy derivatives) under stress conditions (acid/alkali hydrolysis, thermal degradation) .
- Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995).
- Accuracy : Spike recovery studies (98–102% for Impurity J).
- Robustness : Test pH (±0.2), column temperature (±5°C), and mobile phase composition (±2% acetonitrile) .
Q. How can impurity profiling studies inform the synthesis pathway of Estradiol Valerate?
- Answer :
- Pathway Analysis : Impurity J is a transesterification byproduct; its presence correlates with excess valeric anhydride during synthesis. Monitor via in-process controls (IPC) using inline FTIR to track esterification efficiency .
- Kinetic Data : Optimize reaction time (4–6 hours at 60°C) to minimize over-esterification. Excessively prolonged reactions increase divalerate impurities (RRF = 1.7) .
Q. What strategies ensure data reliability when comparing impurity levels across pharmacopeial standards (USP vs. EP)?
- Answer :
- Harmonization : Align HPLC parameters (e.g., USP L43 column vs. EP L1 column) using column equivalence testing (e.g., USP <621>).
- Calibration : Use a shared reference standard (e.g., USP Estradiol Valerate RS) for both methods.
- Statistical Analysis : Apply ANOVA to impurity data (n = 6 replicates) to confirm method equivalence (p > 0.05) .
Data Presentation and Ethical Compliance
Q. How should researchers address conflicting impurity quantification data in peer-reviewed publications?
- Answer :
- Transparency : Disclose all chromatographic conditions (e.g., column lot, detector settings) to enable reproducibility .
- Error Analysis : Report relative standard deviation (RSD) for replicate injections and validate outlier removal via Grubbs’ test .
- Contextualization : Compare results with prior studies (e.g., Pharmacopeial Forum Vol. 42(1)) and discuss plausible causes (e.g., hydrolysis during sample preparation) .
Q. What ethical guidelines apply to publishing impurity data involving proprietary synthesis methods?
- Answer :
- Disclosure : Avoid detailing proprietary catalysts or reaction kinetics. Instead, focus on generalizable analytical methodologies .
- Data Sharing : Deposit raw chromatograms in repositories like Zenodo with embargo periods aligned with patent filings .
- Conflict of Interest : Declare funding sources (e.g., API manufacturers) and adhere to ICMJE criteria .
Tables
Table 1 : Key Pharmacopeial Limits for Estradiol Valerate Impurities
| Impurity | Relative Retention Time | RRF | Acceptance Criteria (%) |
|---|---|---|---|
| Estradiol Valerate | 1.00 | 1.0 | N/A |
| Impurity J | 0.95 | 1.0 | ≤0.10 |
| 4-Methylestradiol Valerate | 1.30 | 1.3 | ≤0.10 |
| Total Impurities | N/A | N/A | ≤1.0 |
Table 2 : Stability Study Design for Impurity J
| Condition | Temperature (°C) | Humidity (%) | Duration (Months) | Degradation Threshold (%) |
|---|---|---|---|---|
| Long-term | 25 | 60 | 12 | ≤0.15 |
| Accelerated | 40 | 75 | 6 | ≤0.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
